N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Overview
Description
N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 4-chloroaniline with acridine-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes involved in microbial and viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-yl-carboxamide
- N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Uniqueness
N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its acridine core structure, which imparts distinct biological activities compared to other similar compounds. Its ability to intercalate into DNA and its potential anticancer properties set it apart from other derivatives that may not exhibit the same level of activity .
Properties
CAS No. |
327059-70-1 |
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Molecular Formula |
C20H17ClN2O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H17ClN2O/c21-13-9-11-14(12-10-13)22-20(24)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,22,24) |
InChI Key |
AGVBWHZLRRKQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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